

Chemical structure of Methyl O-tert-butyl-L-tyrosinate hydrochloride

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Compound of Interest

Compound Name: *Methyl O-tert-butyl-L-tyrosinate hydrochloride*

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A Technical Guide to Methyl O-tert-butyl-L-tyrosinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Methyl O-tert-butyl-L-tyrosinate hydrochloride**, a key intermediate in synthetic organic chemistry. The document details its chemical structure, physicochemical properties, synthesis protocols, and its primary applications, particularly in the field of peptide synthesis and drug discovery.

Chemical Identity and Structure

Methyl O-tert-butyl-L-tyrosinate hydrochloride is a derivative of the amino acid L-tyrosine. In this compound, the carboxylic acid group is protected as a methyl ester, and the phenolic hydroxyl group is protected by a tert-butyl ether linkage. The amine group is present as a hydrochloride salt, which enhances the compound's stability and handling characteristics. Its structure makes it a valuable building block for introducing a protected tyrosine residue in multi-step organic syntheses.

Chemical Structure:

Physicochemical and Quantitative Data

The key quantitative properties of **Methyl O-tert-butyl-L-tyrosinate hydrochloride** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	51482-39-4	[1] [2]
Molecular Formula	C ₁₄ H ₂₁ NO ₃ ·HCl	[1]
Molecular Weight	287.8 g/mol	[1]
Appearance	White to off-white powder or flakes	[1]
Melting Point	146 - 148 °C	[1]
Purity	≥ 98.0% (HPLC)	[3]
Optical Rotation	[α] ²⁰ /D = 39 ± 2° (c=1 in DMF)	[1]
Storage Conditions	Store at 0 - 8 °C	[1]

Experimental Protocols: Synthesis

The synthesis of **Methyl O-tert-butyl-L-tyrosinate hydrochloride** is a multi-step process commencing from L-tyrosine. The following protocol is a composite method based on established chemical transformations for amino acid protection.

Step 1: Synthesis of L-Tyrosine Methyl Ester Hydrochloride

This initial step involves the Fischer esterification of L-tyrosine to protect the carboxylic acid functionality.

- Materials: L-Tyrosine, Methanol (anhydrous), Thionyl chloride (SOCl₂).
- Procedure:
 - Suspend L-Tyrosine (e.g., 10 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

- Cool the suspension in an ice bath to -10 °C.
- Slowly add thionyl chloride (e.g., 15 mmol) dropwise to the stirred suspension, ensuring the temperature remains low.
- After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
- Monitor the reaction's completion using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture and remove the solvent under reduced pressure (rotary evaporation) to yield the crude L-Tyrosine Methyl Ester Hydrochloride as a white solid.

Step 2: Synthesis of Methyl O-tert-butyl-L-tyrosinate Hydrochloride

This procedure involves the protection of the phenolic hydroxyl group. For clarity, this protocol first involves a temporary protection of the amino group, followed by O-tert-butylation, and subsequent deprotection of the amine to yield the final hydrochloride salt.

- Materials: L-Tyrosine Methyl Ester Hydrochloride, Dichloromethane (CH_2Cl_2), Benzyl chloroformate (Z-Cl), Sodium carbonate (Na_2CO_3), Concentrated Sulfuric Acid (H_2SO_4), Isobutene.
- Procedure:
 - N-Protection: Dissolve the L-Tyrosine Methyl Ester Hydrochloride from Step 1 in a mixture of water and ethyl acetate. Cool in an ice bath and add sodium carbonate to neutralize the hydrochloride and basify the solution (pH 8-10). Add Benzyl chloroformate (Z-Cl) dropwise and stir until the N-protection is complete (monitored by TLC). Separate the organic layer, dry it with anhydrous sodium sulfate, and concentrate to obtain Z-L-Tyr-OMe.
 - O-tert-butylation: Dissolve the resulting Z-L-Tyr-OMe in dichloromethane. Add a catalytic amount of concentrated sulfuric acid. Cool the solution and carefully introduce isobutene gas or liquid isobutene. Seal the reaction vessel and stir at room temperature for several days until the reaction is complete (monitored by TLC).

- Work-up and Deprotection: Quench the reaction carefully with a saturated sodium bicarbonate solution. Extract the product with dichloromethane, dry the organic layer, and concentrate. The Z-group can then be removed via catalytic hydrogenation (e.g., using Pd/C and H₂ gas) in methanol. After the Z-group is removed, the resulting free amine can be treated with methanolic HCl to precipitate the final product, **Methyl O-tert-butyl-L-tyrosinate hydrochloride**.

Spectroscopic Data Analysis

Experimental spectra for **Methyl O-tert-butyl-L-tyrosinate hydrochloride** are not widely available in public databases. However, the expected NMR and Mass Spectra can be inferred from its precursor, L-Tyrosine Methyl Ester Hydrochloride, for which data is available.

¹H NMR Spectrum of L-Tyrosine Methyl Ester Hydrochloride (Precursor) (400 MHz, DMSO-d₆):

- ~9.56 ppm (s, 1H): Phenolic -OH proton.
- ~8.74 ppm (br s, 3H): Ammonium -NH₃⁺ protons.
- ~7.02 ppm (d, 2H): Aromatic protons ortho to the hydroxyl group.
- ~6.75 ppm (d, 2H): Aromatic protons meta to the hydroxyl group.
- ~4.13 ppm (t, 1H): Alpha-proton (-CH).
- ~3.66 ppm (s, 3H): Methyl ester (-OCH₃) protons.
- ~3.06 ppm (m, 2H): Beta-protons (-CH₂).[4]

Expected Changes for **Methyl O-tert-butyl-L-tyrosinate hydrochloride**:

- Disappearance of the phenolic -OH signal around 9.56 ppm.
- Appearance of a new, large singlet around 1.3 ppm, integrating to 9 protons, corresponding to the tert-butyl group (-C(CH₃)₃).
- A slight downfield shift of the aromatic protons ortho to the ether group due to the electronic effect of the tert-butyl ether.

Applications in Research and Development

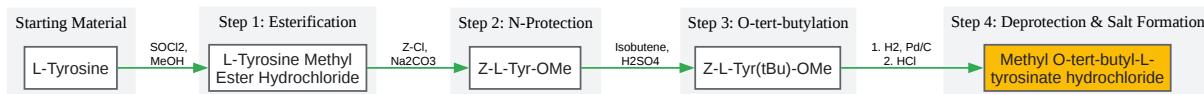
The primary application of this compound is as a protected building block in peptide synthesis, a fundamental process in drug development and proteomics research.

Role in Peptide Synthesis

In Solid Phase Peptide Synthesis (SPPS), particularly using the Fmoc/tBu strategy, the side chain of tyrosine must be protected to prevent unwanted acylation by the incoming activated amino acid. While Fmoc-Tyr(tBu)-OH is the direct building block used in SPPS, **Methyl O-tert-butyl-L-tyrosinate hydrochloride** serves as a key intermediate for its synthesis. The tert-butyl group is an ideal protecting group as it is stable under the basic conditions used for Fmoc removal (e.g., piperidine) but is easily cleaved under strongly acidic conditions (e.g., Trifluoroacetic acid) during the final cleavage of the peptide from the resin.

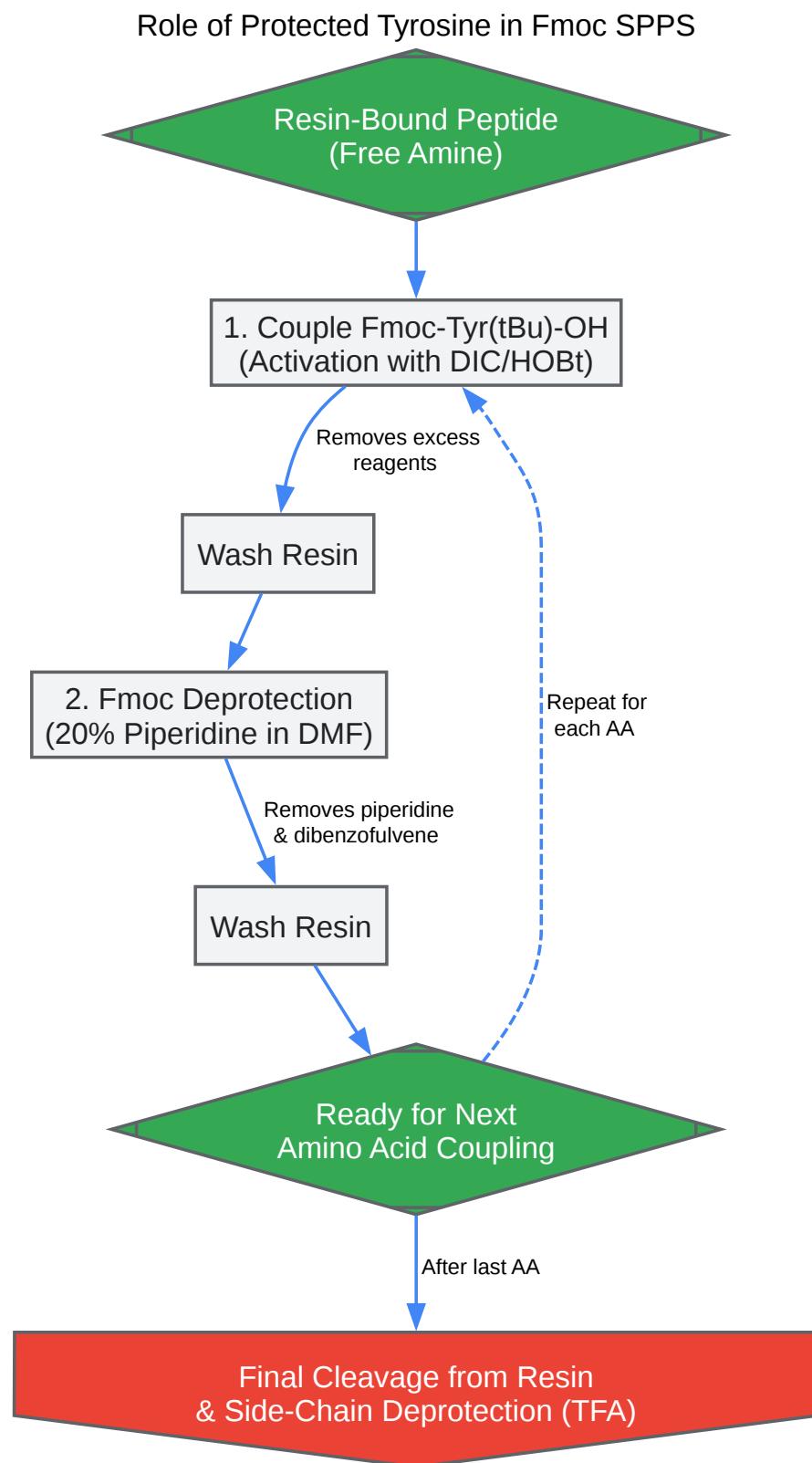
Visualizations (DOT Language)

The following diagrams illustrate the key processes described in this guide.



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Caption: Synthetic pathway for **Methyl O-tert-butyl-L-tyrosinate hydrochloride**.



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Caption: Logical workflow of Solid Phase Peptide Synthesis (SPPS) using protected tyrosine.

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